An In-depth Technical Guide to the Physicochemical Properties of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine
An In-depth Technical Guide to the Physicochemical Properties of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine
Introduction
{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, also known by its systematic name N¹,N¹-diisopropyl-N²-methyl-1,2-ethanediamine, is an unsymmetrical diamine with potential applications in various fields of chemical synthesis, including as a ligand in coordination chemistry and as a building block in the development of pharmacologically active molecules.[1][2] Its structure, featuring both a tertiary and a secondary amine, imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and application. This guide provides a comprehensive overview of these properties, offering both theoretical predictions and established experimental protocols for their determination.
Chemical Identity and Structure
The structural formula and key identifiers of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine are presented below. The molecule's architecture, with bulky isopropyl groups on one nitrogen and a smaller methyl group on the other, creates a sterically hindered and electronically distinct environment that influences its chemical behavior.
| Identifier | Value | Source |
| Systematic Name | N¹,N¹-diisopropyl-N²-methyl-1,2-ethanediamine | [1] |
| CAS Number | 98948-62-0 | [1] |
| Molecular Formula | C₉H₂₂N₂ | [1][3] |
| Molecular Weight | 158.29 g/mol | [1] |
| Canonical SMILES | CNCC(N(C(C)C)C(C)C) | [4] |
| InChI | InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-6-10-5/h8-10H,6-7H2,1-5H3 | [5] |
| Physical Form | Liquid at room temperature | [5] |
Predicted Physicochemical Properties
Due to a lack of extensive experimental data in publicly available literature for this specific compound, the following table summarizes predicted values and data from structurally similar compounds to provide a reasonable estimation of its physicochemical properties.
| Property | Predicted/Estimated Value | Basis for Estimation/Analogy |
| Boiling Point | 170-190 °C | Based on structurally similar diamines like N,N'-Diisopropylethylenediamine (169-171 °C).[6] The slightly higher molecular weight of the target compound would suggest a marginally higher boiling point. |
| Density | ~0.8 g/mL | Estimated based on the density of similar aliphatic amines. For example, N,N'-Diisopropylethylenediamine has a density of 0.798 g/mL.[6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | Amines with significant alkyl substitution, like the diisopropyl groups present here, tend to be more soluble in organic solvents and less soluble in water.[7] |
| pKa | pKa₁: ~9.5-10.5, pKa₂: ~6.5-7.5 | Estimated based on the pKa values of similar aliphatic diamines. The tertiary amine is expected to be more basic (higher pKa) than the secondary amine due to the electron-donating effect of the alkyl groups.[8] |
Experimental Determination of Physicochemical Properties
For researchers requiring precise experimental data, the following protocols outline standard methodologies for determining the key physicochemical properties of liquid amines.
Boiling Point Determination
The boiling point of a liquid is a fundamental physical property that can be determined using several methods, including simple distillation and the Thiele tube method.
Caption: Workflow for determining the boiling point using the Thiele tube method.
-
Sample Preparation: Place approximately 0.5 mL of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine into a small test tube. Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb. Clamp the thermometer so that the test tube is immersed in the oil of a Thiele tube.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. The convection currents in the oil will ensure uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool. The bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[4][9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the basicity of the amine functional groups. For a diamine, two pKa values will be observed. Potentiometric titration is a precise method for its determination.
Caption: Workflow for determining pKa values by potentiometric titration.
-
Solution Preparation: Accurately weigh a sample of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong acid (e.g., 0.1 M HCl) into the solution.
-
Titration: Add the acid titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of HCl added. The resulting titration curve will show two inflection points, corresponding to the two equivalence points. The pKa values are the pH values at the half-equivalence points.[8][10]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine.
Infrared (IR) Spectroscopy
The IR spectrum of an amine is characterized by absorptions due to N-H and C-N bond vibrations. For {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, which has both secondary and tertiary amine functionalities, the following characteristic peaks are expected:
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine.[6] Tertiary amines do not show a band in this region.
-
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching of the alkyl groups.[11]
-
N-H Bend: A potential weak to medium absorption around 1550-1650 cm⁻¹ for the secondary amine.
-
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range are characteristic of aliphatic C-N bonds.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, ethyl, and isopropyl protons. The chemical shifts (δ) are influenced by the proximity to the nitrogen atoms. The N-H proton of the secondary amine will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons bonded directly to nitrogen will be deshielded and appear at a higher chemical shift compared to other aliphatic carbons.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine has a molecular weight of 158.29, and its molecular ion peak is expected at m/z 158.
-
Fragmentation: The fragmentation pattern will be dominated by α-cleavage, where the bond adjacent to the nitrogen atom is broken, leading to the formation of stable, nitrogen-containing cations.[10][14]
Synthesis
Unsymmetrical diamines like {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine can be synthesized through various methods, often involving the alkylation of a suitable amine precursor. A plausible synthetic route is the reaction of N,N-diisopropylethylenediamine with a methylating agent.
Caption: A general workflow for the synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine.
A more detailed, multi-step synthesis could involve the reaction of diisopropylaminoethyl chloride hydrochloride with methylamine.[15]
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Based on the general properties of aliphatic amines, it is likely to be a skin and eye irritant.[16]
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine. While experimental data for this specific compound is limited, this guide offers reliable predictions based on analogous structures and detailed protocols for the experimental determination of its key properties. This information is intended to be a valuable resource for researchers and scientists working with this and similar compounds in drug development and other areas of chemical synthesis.
References
-
Organic Chemistry Portal. Synthesis of 1,2-diamines. [Link]
-
ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry | Environmental Science & Technology. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]
-
ResearchGate. Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2. [Link]
-
Eureka | Patsnap. Preparation method of N,N-diisopropylethylamine. [Link]
-
Wikipedia. N,N-Diisopropylethylamine. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
ResearchGate. FT-IR spectra of aliphatic amine/oleic acid/anhydride comb-like emulsifier. [Link]
-
Matrix Fine Chemicals. (PROPAN-2-YL)({2-[(PROPAN-2-YL)AMINO]ETHYL})AMINE | CAS 4013-94-9. [Link]
-
PubChem. 2-[Ethyl(propan-2-yl)amino]propan-1-ol. [Link]
-
Matrix Fine Chemicals. (2-AMINOETHYL)BIS(PROPAN-2-YL)AMINE | CAS 121-05-1. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
NIST. 2-Propanamine. [Link]
-
Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. [Link]
-
PubChemLite. (2-aminoethyl)(methyl)(propan-2-yl)amine. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
Sources
- 1. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 3. {2-[bis(propan-2-yl)amino]ethyl}(methyl)amine synthesis - chemicalbook [chemicalbook.com]
- 4. (2-AMINOETHYL)BIS(PROPAN-2-YL)AMINE | CAS 121-05-1 [matrix-fine-chemicals.com]
- 5. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N'-Diisopropylethylenediamine | 4013-94-9 [amp.chemicalbook.com]
- 7. CAS 4013-94-9: N,N′-Diisopropylethylenediamine [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Propanamine, 2-methyl- [webbook.nist.gov]
- 10. uregina.scholaris.ca [uregina.scholaris.ca]
- 11. 2-Propanamine, 2-methyl- (CAS 75-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 15. 2-Propanol, 1-((2-((2-aminoethyl)amino)ethyl)amino)- | C7H19N3O | CID 170081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
